Conformational Constraint: N-Methylated D-β-Amino Acid versus Non-Methylated β-Ala in β-Sheet Nucleation
N-Methylation of heterochiral D-β-amino acids (class containing Boc-beta-N-Methylamino-D-Ala) enables β-sheet nucleation without requiring a ring or covalent constraint, whereas non-methylated β-amino acids lack this autonomous folding capacity. In a direct peptide folding study, incorporation of N-methylated D-amino acid followed by N-methylated L-amino acid produced well-defined β-hairpin structures with characteristic βII' turn geometry [1]. The N-methyl group eliminates one hydrogen-bond donor, reducing backbone solvation and favoring the trans amide conformation that stabilizes β-sheet folding [2].
| Evidence Dimension | β-sheet nucleation capacity without covalent constraint |
|---|---|
| Target Compound Data | N-methylated D-β-amino acids (class) nucleate β-sheet folding autonomously; D-Pro substitution possible without loss of folding [1] |
| Comparator Or Baseline | Non-methylated β-amino acids (e.g., Boc-β-Ala): require ring constraints or turn-inducing motifs (e.g., D-Pro-Gly) for β-hairpin formation [1] |
| Quantified Difference | Qualitative difference: autonomous folding versus constraint-dependent folding; N-methylation introduces unique type III conformer not observed in non-methylated alanine [2] |
| Conditions | Linear peptide sequences; spectroscopic characterization (NMR, CD) in aqueous and organic solvents [1] |
Why This Matters
For procurement decisions in peptide therapeutic development, this compound enables β-sheet design with reduced sequence constraints, expanding accessible chemical space compared to non-methylated alternatives.
- [1] Ghosh, D., Lahiri, P., Verma, H., Mukherjee, S., & Chatterjee, J. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7, 5212-5218. View Source
- [2] Neeman, E. M., León, I., Alonso, E. R., Kolesniková, L., Mata, S., & Alonso, J. L. (2018). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-L-alanine. Physical Chemistry Chemical Physics, 20, 29159-29165. View Source
